

# physical and chemical properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

**Cat. No.:** B1272001

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** (CAS: 749932-17-0) for Advanced Chemical Synthesis

Prepared by: Gemini, Senior Application Scientist

## Introduction: The Strategic Value of a Trifunctional Aromatic Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for enhancing metabolic stability, binding affinity, and bioavailability. **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is a uniquely functionalized aromatic compound that stands at the confluence of several critical synthetic handles. Its structure, featuring a reactive C-Br bond for cross-coupling, a metabolically robust difluoromethyl ( $\text{CHF}_2$ ) group, and a modulating aromatic fluorine atom, makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The  $\text{CHF}_2$  group, in particular, is of high interest as it can act as a bioisostere of hydroxyl, thiol, or amine groups, offering unique hydrogen-bond donating capabilities while being significantly more stable to oxidative metabolism. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of **4-Bromo-1-(difluoromethyl)-2-fluorobenzene**, offering researchers and drug development professionals the technical insights required to effectively leverage this potent building block.

## Section 1: Core Physicochemical and Identification Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in synthesis. **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is a colorless liquid at ambient temperature. Its key properties and identifiers are summarized below.

| Property          | Value                                          | Source(s)                                                   |
|-------------------|------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 749932-17-0                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 225.01 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | Liquid                                         | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Density           | 1.676 g/mL at 25 °C                            | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Boiling Point     | 199 °C                                         | <a href="#">[4]</a>                                         |
| Refractive Index  | n <sub>20/D</sub> 1.495                        | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Flash Point       | 76.7 °C (170.1 °F)                             | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| InChI Key         | WRTTUKLMUOEXBS-UHFFFAOYSA-N                    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| SMILES            | FC(F)c1ccc(Br)cc1F                             | <a href="#">[2]</a> <a href="#">[3]</a>                     |

## Section 2: Spectroscopic Analysis and Characterization (Predictive)

While a publicly available, fully assigned spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.

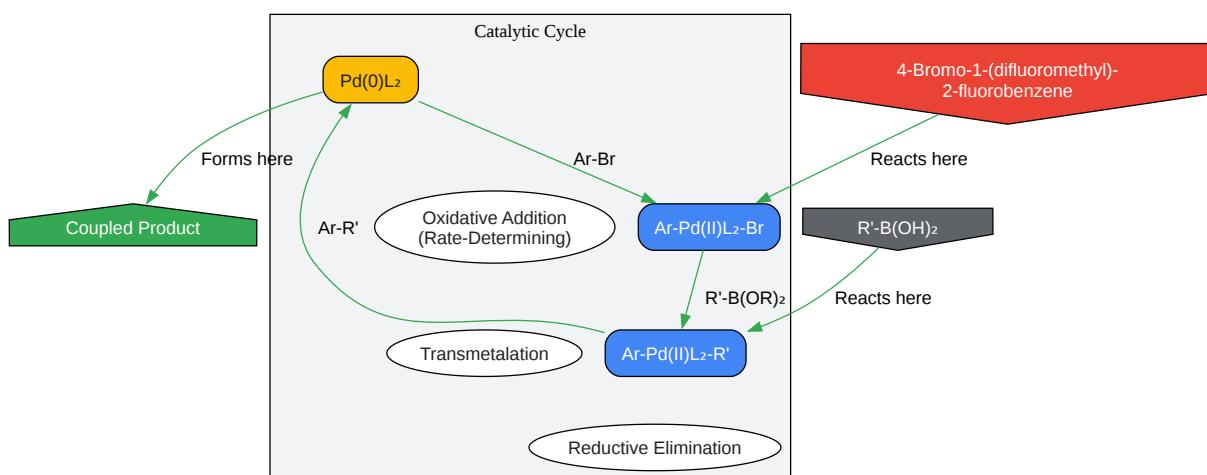
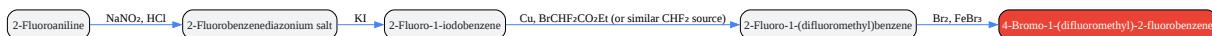
### Predicted <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR Parameters

| Nucleus             | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity & Coupling Constants (J) | Rationale & Notes                                                                                                                                                                                                                |
|---------------------|--------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR    | ~6.8 – 7.8                                 | Complex Multiplets (3H, Ar-H)                   | The three aromatic protons will exhibit complex splitting due to H-H and H-F couplings.                                                                                                                                          |
|                     | ~6.6 – 7.2                                 | Triplet (1H, $\text{CHF}_2$ )                   | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms ( $^2\text{JHF} \approx 50\text{-}60\text{ Hz}$ ).                                                        |
| $^{13}\text{C}$ NMR | ~100 – 165                                 | Multiple signals (Ar-C)                         | Aromatic carbons will show complex splitting due to $^1\text{JCF}$ , $^2\text{JCF}$ , and $^3\text{JCF}$ couplings. The carbon attached to bromine (C-Br) will be shifted upfield due to the "heavy atom effect". <sup>[5]</sup> |
|                     | ~110 – 120                                 | Triplet ( $\text{CHF}_2$ )                      | The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms ( $^1\text{JCF} \approx 235\text{-}245\text{ Hz}$ ).                                                |
| $^{19}\text{F}$ NMR | ~(-105) – (-125)                           | Multiplet (Ar-F)                                | The aromatic fluorine signal will be a complex multiplet due                                                                                                                                                                     |

~(-110) – (-130)

Doublet of triplets or  
complex multiplet  
(CHF<sub>2</sub>)

to couplings to nearby  
aromatic protons.



The two equivalent  
difluoromethyl  
fluorines will appear  
as a doublet due to  
coupling with the  
proton (<sup>2</sup>J<sub>HF</sub> ≈ 50-60  
Hz) and may show  
further small couplings  
to the aromatic ring  
protons and fluorine.

## Section 3: Synthetic Strategies

The synthesis of **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is not widely detailed in standard literature. However, a logical retrosynthetic analysis suggests several viable pathways leveraging known transformations. A plausible forward synthesis would involve the introduction of the difluoromethyl group onto a pre-functionalized benzene ring, followed by selective bromination.

## Proposed Synthetic Workflow

A robust approach would start with 2-fluoroaniline, proceeding through a Sandmeyer reaction to install the difluoromethyl group precursor, followed by bromination.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method for coupling arylboronic acids with **4-Bromo-1-(difluoromethyl)-2-fluorobenzene**. It is adapted from established procedures for structurally similar substrates. [6] I. Reagent and System Preparation

- To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2-1.5 equivalents), a suitable base such as K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 equivalents), and the

palladium catalyst system. A highly effective system for such substrates is a combination of  $\text{Pd}_2(\text{dba})_3$  (1-2 mol%) and a sterically demanding phosphine ligand like SPhos or XPhos (2-4 mol%).

- Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

## II. Reaction Execution

- Under a positive pressure of argon, add **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** (1.0 equivalent).
- Via syringe, add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water (e.g., 10:1 ratio) is typically effective.
- Stir the reaction mixture vigorously and heat to 80-100 °C.
- Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-24 hours).

## III. Work-up and Purification

- Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

This selective reactivity also extends to other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig amination, and Stille couplings, making this building block a versatile platform for introducing the 2-fluoro-4-(difluoromethyl)phenyl motif. [7]

## Section 5: Applications in Drug Discovery and Agrochemicals

The 2-fluoro-4-(difluoromethyl)phenyl moiety is a valuable pharmacophore. The fluorine atom at the 2-position can modulate pKa and conformation, while the difluoromethyl group at the 4-position enhances metabolic stability and can participate in hydrogen bonding with target proteins.

This building block is an ideal starting point for synthesizing:

- Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, readily accessible via Suzuki coupling.
- GPCR Modulators: Amine-containing GPCR ligands can be synthesized via Buchwald-Hartwig amination.
- Advanced Agrochemicals: The unique electronic properties imparted by the fluorine substituents are beneficial in the design of novel herbicides and pesticides. [8]

## Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** must be handled with appropriate precautions.

### GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements                                                                                                                   |
|-----------|-------------|-------------------------------------------------------------------------------------------------------------------------------------|
|           | Warning     | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Sigma-Aldrich [2][3]

### **Recommended Handling Protocol**

- Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
- Dispensing: As a liquid, dispense using a syringe or pipette. Avoid generating aerosols.
- Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

## References

- Royal Society of Chemistry. (n.d.). Supporting Information.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- Chemsoc. (2025). CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene.
- Royal Society of Chemistry. (n.d.). Supporting Information for.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate.
- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.
- PharmaCompass. (n.d.). 4-bromo-fluorobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- PharmaCompass. (n.d.). 4-bromo-fluoro-benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- National Institutes of Health. (2021). 19F NMR as a tool in chemical biology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]
- 4. 749932-17-0 CAS MSDS (4-BROMO-1-DIFLUOROMETHYL-2-FLUOROBENZENE)  
Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adpharmacchem.com [adpharmacchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272001#physical-and-chemical-properties-of-4-bromo-1-difluoromethyl-2-fluorobenzene>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)